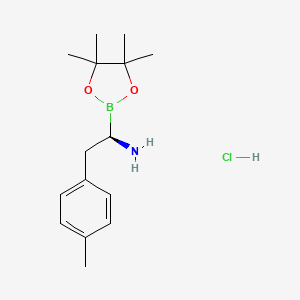
(R)-1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(p-tolyl)ethan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(p-tolyl)ethan-1-amine hydrochloride is a boronic ester derivative that has gained significant attention in organic synthesis and medicinal chemistry. This compound is particularly valuable due to its ability to participate in various coupling reactions, making it a versatile building block for the synthesis of complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(p-tolyl)ethan-1-amine hydrochloride typically involves the following steps:
Formation of the Boronic Ester: The initial step involves the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with an appropriate halogenated precursor under palladium-catalyzed conditions.
Introduction of the Amino Group:
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the boronic ester moiety, leading to the formation of boronic acids.
Reduction: Reduction reactions can target the amino group, converting it to various derivatives.
Substitution: The boronic ester group can participate in Suzuki-Miyaura coupling reactions, allowing for the substitution with various aryl or vinyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts in the presence of bases such as potassium carbonate.
Major Products
Oxidation: Boronic acids.
Reduction: Amino derivatives.
Substitution: Aryl or vinyl-substituted products.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, ®-1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(p-tolyl)ethan-1-amine hydrochloride is used as a key intermediate in the construction of complex molecules, particularly in the synthesis of pharmaceuticals and agrochemicals.
Biology
The compound is used in the development of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine
In medicinal chemistry, it serves as a precursor for the synthesis of drug candidates, particularly those targeting cancer and infectious diseases.
Industry
The compound is employed in the production of advanced materials, including polymers and electronic components, due to its ability to form stable bonds with various substrates.
Mecanismo De Acción
The mechanism of action of ®-1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(p-tolyl)ethan-1-amine hydrochloride involves its ability to participate in coupling reactions, forming stable carbon-carbon and carbon-nitrogen bonds. The boronic ester moiety acts as a versatile functional group that can be transformed under various conditions, enabling the synthesis of a wide range of derivatives.
Comparación Con Compuestos Similares
Similar Compounds
- ®-1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-phenylethan-1-amine hydrochloride
- ®-1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(4-methoxyphenyl)ethan-1-amine hydrochloride
Uniqueness
Compared to similar compounds, ®-1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(p-tolyl)ethan-1-amine hydrochloride offers unique reactivity due to the presence of the p-tolyl group, which can influence the electronic properties and steric hindrance of the molecule. This makes it particularly useful in specific synthetic applications where such properties are advantageous.
Propiedades
Fórmula molecular |
C15H25BClNO2 |
|---|---|
Peso molecular |
297.6 g/mol |
Nombre IUPAC |
(1R)-2-(4-methylphenyl)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C15H24BNO2.ClH/c1-11-6-8-12(9-7-11)10-13(17)16-18-14(2,3)15(4,5)19-16;/h6-9,13H,10,17H2,1-5H3;1H/t13-;/m0./s1 |
Clave InChI |
WICLMBHMSBYTSI-ZOWNYOTGSA-N |
SMILES isomérico |
B1(OC(C(O1)(C)C)(C)C)[C@H](CC2=CC=C(C=C2)C)N.Cl |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C(CC2=CC=C(C=C2)C)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















